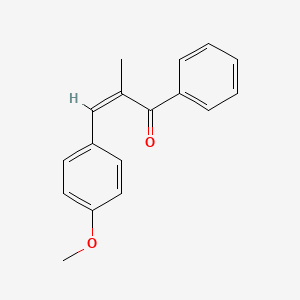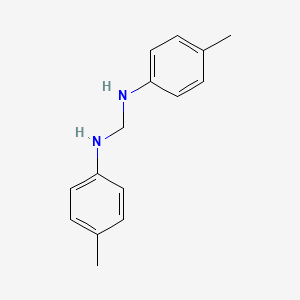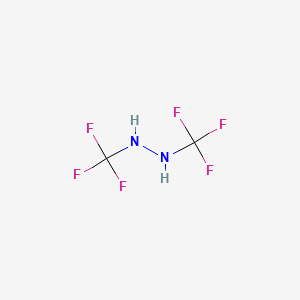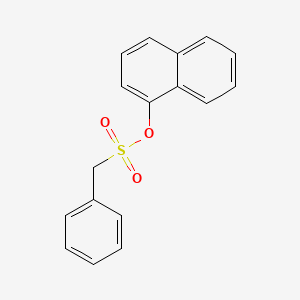
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid is a complex organic compound that contains iodine atoms, an acetamido group, and a phenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid typically involves multiple steps:
Acetylation: The acetamido group is introduced by reacting the iodinated phenol with acetic anhydride in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the iodinated and acetylated phenol with o-tolylacetic acid under specific conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert the acetamido group to an amine.
Substitution: The iodine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxyacetic acids.
科学研究应用
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a diagnostic agent in imaging techniques due to its iodine content.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism by which 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid exerts its effects depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Imaging: In diagnostic imaging, the iodine atoms in the compound enhance contrast, allowing for better visualization of tissues.
相似化合物的比较
Similar Compounds
2-(3-Acetamido-2,4,6-triiodophenoxy)acetic acid: Similar structure but lacks the o-tolyl group.
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-phenylacetic acid: Similar structure but has a phenyl group instead of an o-tolyl group.
Uniqueness
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid is unique due to the presence of both the acetamido and o-tolyl groups, which may confer specific chemical and biological properties not found in similar compounds.
属性
CAS 编号 |
23197-58-2 |
|---|---|
分子式 |
C17H14I3NO4 |
分子量 |
677.01 g/mol |
IUPAC 名称 |
2-(3-acetamido-2,4,6-triiodophenoxy)-2-(2-methylphenyl)acetic acid |
InChI |
InChI=1S/C17H14I3NO4/c1-8-5-3-4-6-10(8)15(17(23)24)25-16-12(19)7-11(18)14(13(16)20)21-9(2)22/h3-7,15H,1-2H3,(H,21,22)(H,23,24) |
InChI 键 |
ZPDGRNAWWNUEDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C(=O)O)OC2=C(C=C(C(=C2I)NC(=O)C)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)







